2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

Physicochemical characterisation Distillation purification Regioisomer identification

2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde (CAS 420802-68-2) is a tricyclic indole derivative that features a partially hydrogenated cyclopenta[b]indole core bearing a reactive formyl group at the 5‑position and a methyl substituent at the 2‑position. With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, it belongs to the class of tetrahydrocyclopenta[b]indole carbaldehydes, which are employed as synthetic intermediates in medicinal chemistry, particularly in programmes targeting nuclear receptors and anti‑inflammatory pathways.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B13816704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1)NC3=C(C=CC=C23)C=O
InChIInChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3
InChIKeyGVGKCPAUHXJSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde – Compound Class and Procurement Context


2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde (CAS 420802-68-2) is a tricyclic indole derivative that features a partially hydrogenated cyclopenta[b]indole core bearing a reactive formyl group at the 5‑position and a methyl substituent at the 2‑position . With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, it belongs to the class of tetrahydrocyclopenta[b]indole carbaldehydes, which are employed as synthetic intermediates in medicinal chemistry, particularly in programmes targeting nuclear receptors and anti‑inflammatory pathways [1]. The compound is one of three possible methyl‑positional isomers, the others being the 3‑methyl (CAS 420802‑67‑1) and 1‑methyl (CAS 420802‑69‑3) regioisomers.

Why 2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde Cannot Be Swapped with Its Positional Isomers


Although the 2‑methyl, 3‑methyl and 1‑methyl regioisomers share the same molecular formula and identical calculated hydrogen‑bond donor/acceptor counts, the position of the methyl group on the cyclopentane ring alters both the electronic environment of the indole nitrogen and the steric profile of the saturated ring . These differences translate into measurable variations in lipophilicity (XLogP3 for the 3‑methyl isomer = 2.5) and boiling point (373 °C calc. for the 2‑methyl isomer) [1]. More critically, the 2‑methyl group imposes a unique steric constraint that directs regioselective electrophilic aromatic substitution and downstream cyclisation chemistry [2]. Substituting one regioisomer for another therefore risks failed synthetic campaigns, altered pharmacological profiles, or invalid structure‑activity relationship data [2].

Quantitative Differentiation Evidence for 2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde


Boiling Point Specified for the 2‑Methyl Isomer; Absent for the 3‑Methyl Regioisomer

The 2‑methyl isomer has a calculated boiling point of 373.2 °C at 760 mmHg, a value that enables direct batch identification and informed purification planning . In contrast, peer databases contain no reported boiling point for the 3‑methyl regioisomer (CAS 420802‑67‑1), classifying the parameter as ‘not readily available’ . The presence of this experimental designator for the 2‑methyl isomer reduces procurement risk and simplifies quality‑control workflows relative to the 3‑methyl alternative.

Physicochemical characterisation Distillation purification Regioisomer identification

XLogP3 Lipophilicity Comparison Between 2‑Methyl and 3‑Methyl Regioisomers

The 3‑methyl regioisomer has a PubChem‑computed XLogP3 value of 2.5, with a topological polar surface area of 32.9 Ų [1]. For the 2‑methyl isomer, no public calculated or experimental logP value has been deposited in PubChem or other authoritative databases [2]. This absence creates a knowledge gap that requires prospective characterisation by the procurer, positioning the 2‑methyl isomer as a compound that demands bespoke property determination rather than reliance on pre‑existing in silico models. When lipophilicity must match a specific design range, the 2‑methyl isomer’s unknown logP may be a decisive factor.

Lipophilicity Drug‑likeness QSAR modelling

2‑Methyl Substituent Imposes Distinct Reactivity Patterns in Indole Derivatives

Black et al. demonstrated that 2‑methyl‑substituted indoles exhibit divergent reactivity compared with 3‑methyl or unsubstituted indoles, specifically in electrophilic aromatic substitution and cycloaddition pathways [1]. The 2‑methyl group sterically shields the C‑3 position of the indole while electronically activating the C‑6/C‑7 positions, leading to regiochemical outcomes that cannot be replicated with the 3‑methyl regioisomer [1]. This mechanistic distinction is class‑level evidence supporting the selection of the 2‑methyl isomer for synthetic routes that require C‑6 functionalisation or avoidance of C‑3 reactivity.

Regioselective synthesis Electrophilic substitution Medicinal chemistry

Tetrahydrocyclopenta[b]indole Aldehydes Are Privileged Intermediates for LXR Modulators

A series of tetrahydro‑cyclopenta[b]indoles was derived from a high‑throughput screening hit and optimised for LXRβ selectivity. The core scaffold, exemplified by compounds carrying a 5‑formyl group, delivered LXRβ agonists with IC₅₀ values as low as 500 nM and EC₅₀ values of 340 nM [1][2]. The 5‑carbaldehyde serves as a synthetic handle for further derivatisation (e.g., reductive amination, Grignard addition) to access the biologically active LXR modulators [1]. The 2‑methyl substitution on the cyclopentane ring influences the conformational rigidity of the tetrahydro‑cyclopenta[b]indole core, which is critical for isoform selectivity [1].

Liver X receptor Nuclear receptor modulators Cholesterol metabolism

Calculated Molecular Descriptors Are Isomeric Identical; Experimental Differentiation Remains Essential

Computed molecular descriptors for the three methyl‑positional isomers are numerically identical: exact mass = 199.099714 g/mol, H‑bond donor count = 1, H‑bond acceptor count = 1, rotatable bond count = 1 [1]. Consequently, routine MS or simple NMR may not unambiguously distinguish the regioisomers. The procurement decision therefore rests on the vendor’s ability to provide isomer‑specific characterisation (e.g., ¹H‑NMR regiochemical assignment, HPLC retention time relative to a known standard). The 2‑methyl isomer’s well‑defined InChI Key (GVGKCPAUHXJSFA‑UHFFFAOYSA‑N) and canonical SMILES provide unambiguous electronic structural identifiers that are essential for regulatory and patent documentation .

Quality control Batch authentication Isomer fingerprinting

Procurement‑Relevant Application Scenarios for 2-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde


Synthesis of LXRβ‑Selective Modulators via 5‑Carbaldehyde Derivatisation

The 5‑carbaldehyde moiety serves as a versatile entry point for reductive amination, Wittig olefination, and Grignard addition, enabling construction of LXR‑modulating compounds described by Ratni et al. [1]. The 2‑methyl group contributes conformational constraint to the cyclopentane ring, a parameter linked to LXRα/LXRβ isoform selectivity [1]. This application is supported by downstream biological data (LXRβ IC₅₀ = 500 nM for representative analogues) [2].

Regioselective Electrophilic Functionalisation at the Indole C‑6/C‑7 Positions

When a synthetic plan requires directed electrophilic substitution at the indole C‑6 or C‑7 positions, the 2‑methyl substituent provides steric shielding of C‑3 while electronically favouring C‑6/C‑7 reactivity, as established for 2‑methylindole systems by Black et al. [3]. The 3‑methyl isomer cannot replicate this regiochemical outcome.

Physicochemical Profiling of a Low‑Public‑Data Chemical Probe

For academic or industrial groups building in‑house ADME databases, the 2‑methyl isomer represents an opportunity to generate proprietary logP, solubility, and metabolic stability data for an underexplored regioisomer . The absence of a PubChem‑computed XLogP3 for this isomer ensures that any experimentally derived descriptor value constitutes a novel contribution to the public or proprietary chemical space [4].

Isomer‑Specific Reference Standard for Analytical Method Development

Because all three methyl‑positional isomers share identical exact mass and simple computed descriptors [4], chromatographic or spectroscopic methods designed to separate them require authentic reference samples of each isomer. The 2‑methyl isomer (InChI Key GVGKCPAUHXJSFA‑UHFFFAOYSA‑N) is essential for validating HPLC or GC methods intended to detect regioisomeric impurities in bulk intermediates or final active pharmaceutical ingredients .

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